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Compound of Interest

Cobalt, di-mu-
Compound Name: )
carbonylhexacarbonyldi-, (Co-Co)

Cat. No.: B139677

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, purification, and
characterization of dicobalt octacarbonyl (Coz2(CO)s), a pivotal catalyst and reagent in organic
synthesis and organometallic chemistry. The methodologies detailed herein are tailored for
producing high-purity material suitable for demanding catalytic applications.

Introduction

Dicobalt octacarbonyl is an organocobalt compound that serves as a cornerstone in numerous
catalytic processes, most notably in hydroformylation, Pauson-Khand reactions, and Nicholas
reactions.[1][2] Its utility in forming carbon-carbon bonds makes it an invaluable tool in the
synthesis of complex organic molecules, including pharmaceuticals and fine chemicals. The
compound exists as a mixture of two rapidly interconverting isomers in solution: a bridged
structure (Cz2v symmetry) and a non-bridged structure (Dzd symmetry).[3][4] The purity of
dicobalt octacarbonyl is paramount for its catalytic efficacy and reproducibility in research and
development. This guide outlines reliable methods for its synthesis and purification to achieve
high-purity standards.

Synthesis Methodologies

Two primary methods for the synthesis of dicobalt octacarbonyl are prevalent: the high-
pressure carbonylation of cobalt(ll) salts and the direct carbonylation of cobalt metal. The
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former is often preferred for its higher yield and purity of the final product.

High-Pressure Carbonylation of Cobalt(ll) Acetate

This method involves the reductive carbonylation of aqueous cobalt(ll) acetate in the presence
of hydrogen and carbon monoxide at elevated temperature and pressure. A Russian patent
details a procedure that reports a high yield of 97.6%.[5]

Experimental Protocol:

e Reactor Charging: Sequentially load a high-pressure reactor with aqueous cobalt(ll) acetate,
hexane, and water.

« Inerting: Purge the reactor with nitrogen to remove any residual oxygen.
e Pressurization: Introduce a 1:1 mixture of carbon monoxide and hydrogen into the reactor.

e Reaction: While stirring, heat the reaction mixture to 170°C at a rate of 10°C per minute.
Maintain the pressure at 25-30 MPa and hold for 60 minutes. The completion of the reaction
is indicated by a drop in pressure.[5]

o Work-up: After cooling the reactor, transfer the reaction mixture to a separatory funnel. The
upper organic layer, a hexane solution of dicobalt octacarbonyl, is collected.[5]

High-Pressure Carbonylation of Cobalt Carbonate

An alternative method utilizes cobalt carbonate as the starting material. This process also
requires high pressure and temperature.

Experimental Protocol:

o Slurry Preparation: Prepare a slurry of cobalt carbonate in an inert, water-immiscible organic
solvent such as toluene.

¢ Reaction: In a high-pressure reactor, contact the cobalt carbonate slurry with a mixture of
carbon monoxide and hydrogen in the presence of water. The reaction is typically carried out
at temperatures ranging from 180°C to 200°C and pressures up to 6000 psi.[6]
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o Phase Separation: After the reaction, recover the organic solvent phase containing the
dicobalt octacarbonyl and an aqueous phase.[6]

Purification of Dicobalt Octacarbonyl

Purification is a critical step to remove impurities, such as cobalt hydrocarbonyl (HCo(CO)a)
and tetracobalt dodecacarbonyl (Cos(CO)12), which can affect catalytic performance.[6][7]

Low-Temperature Crystallization

This is a highly effective method for obtaining high-purity dicobalt octacarbonyl, particularly
from the hexane solution obtained in the cobalt(ll) acetate synthesis.

Experimental Protocol:

 Inert Atmosphere: Transfer the hexane solution of dicobalt octacarbonyl to a receiving vessel
and fill the headspace with nitrogen to prevent decomposition.

o Cooling: Seal the vessel and place it in a freezer at approximately -86°C. Maintain this
temperature until the hexane solution becomes nearly colorless, indicating the precipitation
of the product.[5]

 [solation: Decant the hexane and dry the resulting orange-red crystals of dicobalt
octacarbonyl under a stream of nitrogen.[5]

Vacuum Sublimation

Sublimation is another effective technique for purifying dicobalt octacarbonyl, especially for
removing non-volatile impurities.[7]

Experimental Protocol:

o Apparatus Setup: Place the crude, dry dicobalt octacarbonyl in a sublimation apparatus.
Ensure all joints are lightly greased and the system is leak-proof.

e Vacuum Application: Connect the apparatus to a vacuum pump using thick-walled tubing and
evacuate the system.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://patents.google.com/patent/US3236597A/en
https://patents.google.com/patent/US3236597A/en
https://www.researchgate.net/post/What_precautionary_measures_should_be_taken_while_working_with_dicobalt_octacarbonyl
https://patents.google.com/patent/RU2729231C1/en
https://patents.google.com/patent/RU2729231C1/en
https://www.researchgate.net/post/What_precautionary_measures_should_be_taken_while_working_with_dicobalt_octacarbonyl
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b139677?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

o Cooling: Fill the cold finger of the apparatus with a coolant (e.g., circulating cold water or a

dry ice/acetone slurry). It is crucial to apply the vacuum before cooling to prevent

condensation.[8]

o Heating: Gently heat the apparatus using a heat gun or an oil bath. The dicobalt

octacarbony! will sublime and deposit as pure crystals on the cold finger.[8]

e Recovery: Once the sublimation is complete, allow the apparatus to cool to room

temperature before venting to atmospheric pressure to collect the purified crystals.

Data Presentation

Table 1: Comparison of Synthesis and Purification Methods for Dicobalt Octacarbonyl

Parameter

High-Pressure

Carbonylation of Cobalt(ll)

Acetate

High-Pressure
Carbonylation of Cobalt
Carbonate

Starting Material

Cobalt(ll) acetate

Cobalt carbonate

Solvent Hexane/Water[5] Toluene/Water[6]
Pressure 25-30 MPa[5] Up to 6000 psi (~41 MPa)[6]
Temperature 170°C[5] 180-200°CJ6]

Reaction Time

60 minutes[5]

Not specified

Reported Yield

97.6%[5]

Yields vary with conditions[6]

Primary Purification

Low-Temperature

Crystallization[5]

Not specified

Purity

High purity achievable[5]

High purity achievable[6]

Table 2: Physical and Spectroscopic Properties of Dicobalt Octacarbonyl
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Property Value
Appearance Orange to dark red crystals[2]
Molecular Formula CsC020s
Molecular Weight 341.95 g/mol [3]
Melting Point 51-52°C (decomposes)[3]
Solubilit Insoluble in water; soluble in organic solvents
olubili
Y like hexane, toluene, and ether.[3]
A single peak is observed due to the rapid
13C NMR (in CDClIs) exchange of bridging and terminal CO ligands.

[4]

Terminal v(CO) bands: ~2071, 2059, 2028, 2001

FT-IR (Solid, KBr
( ) cm™1, Bridging v(CO) bands: ~1866, 1857 cm~1,
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Caption: Workflow for the synthesis of high-purity dicobalt octacarbonyl.
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Caption: Logical relationship of purification methods for dicobalt octacarbonyl.

Safety Considerations

Dicobalt octacarbonyl is a toxic and pyrophoric solid that can release carbon monoxide upon
decomposition.[3] It is air-sensitive and should be handled under an inert atmosphere (nitrogen
or argon) using Schlenk line techniques or in a glovebox.[7] Appropriate personal protective
equipment, including safety glasses, flame-retardant lab coats, and gloves, should be worn at
all times. All procedures should be conducted in a well-ventilated fume hood.

Conclusion

The synthesis of high-purity dicobalt octacarbonyl is crucial for its effective use in catalytic
studies. The detailed protocols for synthesis via high-pressure carbonylation of cobalt(ll) salts
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and subsequent purification by low-temperature crystallization or vacuum sublimation provide
reliable pathways to obtaining material of excellent quality. Proper characterization using FT-IR
and NMR spectroscopy is essential to confirm the identity and purity of the final product,
ensuring reproducible and accurate results in catalytic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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